Zinc diperoxometaborate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Zinc diperoxometaborate is a chemical compound that combines zinc, boron, and oxygen. It is known for its oxidizing properties and is used in various industrial and scientific applications. The compound is often utilized for its ability to release active oxygen, making it valuable in processes that require oxidation.

準備方法

Synthetic Routes and Reaction Conditions: Zinc diperoxometaborate can be synthesized through the reaction of zinc oxide with boric acid in the presence of hydrogen peroxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired compound. The general reaction can be represented as: [ \text{ZnO} + \text{H}_3\text{BO}_3 + \text{H}_2\text{O}_2 \rightarrow \text{Zn(BO}_3\text{)}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of zinc perborate often involves a hydrothermal method where zinc oxide and boric acid are reacted in an aqueous solution at elevated temperatures. This method ensures high purity and yield of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the best results .

化学反応の分析

Hydrolysis Reactions

Zinc borates (e.g., ZnB₃O₄(OH)₃) hydrolyze incongruently in aqueous media, releasing boric acid (H₃BO₃) and forming zinc hydroxide (Zn(OH)₂) under neutral pH conditions . For diperoxometaborate analogs, hydrolysis may involve peroxide bond cleavage, yielding hydrogen peroxide (H₂O₂) alongside borate and zinc species:

Proposed Reaction:

Zn(B(O₂)₂O) + H₂O → Zn(OH)₂ + H₃BO₃ + H₂O₂

Key findings from zinc borate hydrolysis :

-

Stability : Concentrated suspensions (10 wt%) of ZnB₃O₄(OH)₃ show <4% hydrolysis at room temperature over one year.

-

Temperature Dependence : Boiling dilute suspensions (5 wt%) converts ZnB₃O₄(OH)₃ to 6ZnO·5B₂O₃·3H₂O (Equation 3 in ).

-

pH Sensitivity : Hydrolysis is reversible in neutral conditions but accelerates under acidic/basic environments.

Thermal Decomposition

Zinc borates exhibit high thermal stability, with dehydration onset temperatures exceeding 400°C . Diperoxometaborate derivatives likely decompose at lower temperatures due to peroxide group instability:

Proposed Pathway:

Zn(B(O₂)₂O) → ZnO + B₂O₃ + O₂↑

Supporting data:

-

Zinc hydroxide sulfate (ZHS) decomposes at 180–250°C, releasing H₂O and SO₃ .

-

Peroxoborates (e.g., Na₂[B₂(O₂)₂(OH)₄]) decompose exothermically at ~100°C, liberating O₂[^ext].

Acid-Base Reactions

Zinc compounds react with acids to release corresponding salts and gases. For diperoxometaborate:

With HCl:

Zn(B(O₂)₂O) + 2HCl → ZnCl₂ + H₂B(O₂)₂O + H₂O₂

With NaOH:

Zn(B(O₂)₂O) + 2NaOH → Na₂B(O₂)₂O + Zn(OH)₂

Analogous reactions from literature:

Redox Behavior

Peroxoborate groups (B(O₂)⁻) act as oxidizing agents. In electrolytic systems, zinc participates in intercalation/disproportionation reactions :

Example in MnO₂-Zn Batteries:

Zn²⁺ + 2e⁻ → Zn (Intercalation)

Mn³⁺ → Mn²⁺ + Mn⁴⁺ (Disproportionation)

Diperoxometaborate may similarly facilitate redox processes, though experimental confirmation is lacking.

Stability in Polymeric Matrices

Zinc borates serve as flame retardants by releasing H₂O and forming glassy B₂O₃ layers . Diperoxometaborate could enhance this via O₂ release, but compatibility studies are absent.

Data Table: Comparative Reactivity of Zinc Borates

Research Gaps and Limitations

-

No direct studies on Zn(B(O₂)₂O) were identified; data inferred from zinc borates/peroxoborates.

-

Kinetic parameters (e.g., activation energy for decomposition) remain unquantified.

-

Biological or catalytic applications unexplored in reviewed literature.

科学的研究の応用

Zinc diperoxometaborate has a wide range of applications in scientific research, including:

Chemistry: It is used as an oxidizing agent in various chemical reactions and synthesis processes.

Medicine: this compound is explored for its antimicrobial properties and potential use in wound healing and infection control.

Industry: It is used in the production of detergents, bleaching agents, and other industrial chemicals.

作用機序

The mechanism of action of zinc perborate involves the release of active oxygen upon decomposition. This active oxygen can oxidize various substrates, leading to the desired chemical transformations. The molecular targets and pathways involved include:

Oxidation of organic compounds: The active oxygen can oxidize organic molecules, leading to the formation of oxidized products.

Antimicrobial action: The active oxygen can disrupt the cellular components of microorganisms, leading to their inactivation.

類似化合物との比較

Sodium perborate: Similar to zinc perborate, sodium perborate is used as an oxidizing agent and has applications in detergents and bleaching agents.

Calcium perborate: Another perborate compound with similar oxidizing properties and applications in various industries.

Uniqueness of Zinc Perborate: Zinc diperoxometaborate is unique due to its combination of zinc and borate, which provides specific properties such as enhanced stability and effectiveness as an oxidizing agent. Its applications in medicine and biology also set it apart from other perborate compounds.

特性

CAS番号 |

10380-06-0 |

|---|---|

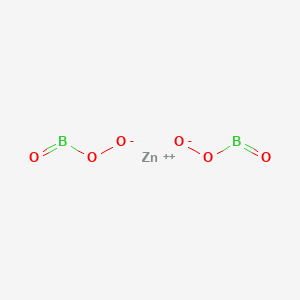

分子式 |

B2O6Zn |

分子量 |

183.0084 |

IUPAC名 |

zinc;oxidooxy(oxo)borane |

InChI |

InChI=1S/2BHO3.Zn/c2*2-1-4-3;/h2*3H;/q;;+2/p-2 |

InChIキー |

PLVWNARVBMHCST-UHFFFAOYSA-L |

SMILES |

B(=O)O[O-].B(=O)O[O-].[Zn+2] |

正規SMILES |

B(=O)O[O-].B(=O)O[O-].[Zn+2] |

Key on ui other cas no. |

10380-06-0 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。